4-Naphthalen-2-yl-benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICDLSXFZOBMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375043 | |
| Record name | 4-Naphthalen-2-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106359-70-0 | |
| Record name | 4-Naphthalen-2-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106359-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Naphthalen 2 Yl Benzoic Acid and Its Derivatives
Precursor Synthesis and Retrosynthetic Analysis for 4-Naphthalen-2-yl-benzoic acid
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the most logical retrosynthetic disconnection is the carbon-carbon single bond between the naphthalene (B1677914) and benzene (B151609) rings. This biaryl linkage points toward a cross-coupling reaction as the key bond-forming step.
This disconnection generates two primary sets of synthons and their corresponding synthetic equivalents (precursors):
Route A: A naphthalene-based nucleophile and a benzoic acid-based electrophile. For example, 2-naphthylboronic acid and 4-halobenzoic acid (e.g., 4-bromobenzoic acid).
Route B: A benzoic acid-based nucleophile and a naphthalene-based electrophile. For example, 4-carboxyphenylboronic acid and a 2-halonaphthalene (e.g., 2-bromonaphthalene).
The choice between these routes often depends on the commercial availability, stability, and cost of the respective precursors. rsc.orglibretexts.org Planning the sequence of reactions is crucial, as the substituents on an aromatic ring influence the position and feasibility of subsequent modifications. pearson.com For instance, starting from inexpensive benzoic acid, a sequence involving Birch reduction-alkylation can be employed to generate functionalized precursors for more complex structures. nih.gov
Figure 1: A simplified retrosynthetic analysis for this compound, highlighting the key disconnection and potential precursors for a Suzuki-Miyaura cross-coupling reaction.
Cross-Coupling Strategies for Aryl-Aryl Bond Formation
The formation of the aryl-aryl bond is the cornerstone of the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. nih.gov
Palladium catalysis offers a broad range of reliable methods for C-C bond formation.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is arguably the most robust and versatile method for synthesizing biaryl compounds. rsc.orglibretexts.org It involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The reaction tolerates a wide variety of functional groups and is known for its high yields and air- and moisture-stable reagents. nih.gov The synthesis of this compound is readily achievable by coupling naphthalen-2-ylboronic acid with a 4-halobenzoic acid derivative. researchgate.net
Heck Reaction: The Heck reaction is a palladium-catalyzed method for coupling aryl or vinyl halides with alkenes. organic-chemistry.org While not directly forming the biaryl bond of the target molecule in one step, it is a powerful tool for synthesizing derivatives. For example, an ester of 4-bromobenzoic acid could be coupled with 2-vinylnaphthalene (B1218179) to produce 4-[(E)-2-(naphthalen-2-yl)-vinyl]-benzoic acid ester, an analogue with a vinyl linker. google.com This product can then be hydrogenated to achieve a saturated linkage or used as a versatile intermediate for further functionalization. researchgate.net
Sonogashira Coupling: The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, using a palladium catalyst and typically a copper co-catalyst. rsc.orgnih.gov This method is essential for synthesizing derivatives where the aromatic rings are connected by an alkyne spacer. A notable application is in the synthesis of rexinoids like Bexarotene (4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic acid), where a substituted naphthalene is coupled with a benzoic acid derivative via an ethynyl (B1212043) bridge. mdpi.com Recent advances also include decarbonylative Sonogashira couplings, which allow for the use of carboxylic acids as the aryl source, expanding the synthetic toolkit. nih.govresearchgate.netacs.org
While palladium is the most common catalyst, other transition metals are also employed in aryl-aryl bond formation.
Nickel-Catalyzed Coupling: Nickel catalysts can be used for Suzuki-Miyaura-type reactions and may offer advantages in terms of cost and reactivity for specific substrates, particularly aryl chlorides. rsc.orgacs.org
Decarbonylative Coupling: An innovative approach involves the use of carboxylic acids as aryl group donors through sequential decarbonylation. rsc.org In this method, an aryl carboxylic acid is first converted to an aryl boronic ester via palladium-catalyzed decarbonylative borylation. This ester can then be coupled with another aryl carboxylic acid in a decarbonylative Suzuki-Miyaura reaction to form the biaryl product. This strategy allows for the synthesis of valuable biaryls using only readily available carboxylic acids as the source for both coupling partners. rsc.org
Carboxylic Acid Functionalization and Derivatization Routes
The carboxylic acid moiety on the this compound scaffold is a versatile handle for creating a wide array of derivatives. Standard organic transformations can be applied to modify this group, enabling the synthesis of esters, amides, and other functional analogues.
Common derivatization reactions include:
Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride. mdpi.com For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields the acyl chloride, which readily reacts with an alcohol to form the corresponding ester. mdpi.comthegoodscentscompany.com
Amidation: Amides are typically synthesized by reacting the acyl chloride with a primary or secondary amine. mdpi.com This is a key reaction in drug discovery for linking molecular fragments. researchgate.net
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Derivatization for Analysis: For analytical purposes, such as HPLC, derivatization agents can be used to attach a chromophoric or fluorophoric tag to the carboxylic acid, enhancing detection sensitivity. researchgate.netresearchgate.net Agents like 3-(chlorosulfonyl)benzoic acid have been developed for this purpose. nih.gov
Table 1: Common Derivatization Reactions for the Carboxylic Acid Moiety
| Reaction Type | Reagents and Conditions | Product |
| Esterification | R'-OH, H⁺ (cat.), heat | Ester (R-COOR') |
| 1. SOCl₂ or (COCl)₂ 2. R'-OH, Base (e.g., Pyridine) | Ester (R-COOR') | |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. R'R''NH, Base | Amide (R-CONR'R'') |
| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ workup | Primary Alcohol (R-CH₂OH) |
| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (R-COCl) |
This table summarizes general reactions applicable to the benzoic acid portion of the target molecule.
Multi-Step Reaction Sequences and Complex Molecule Assembly
The synthesis of complex molecules often requires carefully planned multi-step reaction sequences where this compound may serve as a key intermediate or structural motif. smolecule.comlibretexts.org The assembly of such molecules involves a combination of the reactions previously described.
A hypothetical synthetic sequence for a complex pharmaceutical agent might involve:
Core Synthesis: Synthesis of the 4-(naphthalen-2-yl)benzoic acid core via a Suzuki-Miyaura coupling of 2-bromonaphthalene (B93597) and 4-carboxyphenylboronic acid. libretexts.orgresearchgate.net
Amide Coupling: Activation of the carboxylic acid group (e.g., conversion to an acyl chloride) followed by reaction with a complex amine fragment to form an amide bond, a common linkage in drug molecules. researchgate.netresearchgate.net
Further Functionalization: Subsequent reactions on either the naphthalene or benzene ring, such as electrophilic aromatic substitution (e.g., nitration, halogenation) or further cross-coupling reactions, to install additional diversity and functionality. pearson.com
Such multi-step syntheses are integral to the creation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.govmdpi.com
Optimization of Reaction Conditions and Catalyst Systems
To achieve high yields and purity in the synthesis of this compound, particularly in the key cross-coupling step, optimization of reaction parameters is critical. researchgate.net
Key factors for optimization include:
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂) and the ligand is crucial. nih.govfu-berlin.de Ligands range from simple triphenylphosphine (B44618) (PPh₃) to more complex and efficient Buchwald or Josiphos-type ligands (e.g., S-Phos, Xantphos), which can dramatically improve reaction rates and yields. researchgate.netbeilstein-journals.org For large-scale synthesis, developing active catalysts from stable precursors like Pd(OAc)₂ and a phosphine (B1218219) ligand can be more cost-effective than using air-sensitive catalysts like Pd(PPh₃)₄. nih.gov
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF, THF/water mixtures) can significantly impact the reaction outcome. nih.govfu-berlin.de The base is essential for the transmetalation step in Suzuki coupling, while the solvent system must be suitable for all reactants and maintain catalyst stability. nih.gov
Temperature and Reaction Time: Many cross-coupling reactions require elevated temperatures (often >100 °C) to proceed at a reasonable rate. fu-berlin.de Monitoring the reaction progress allows for determination of the optimal reaction time to maximize product formation while minimizing byproduct generation. acs.org
Table 2: Example of Optimized Conditions for Suzuki-Miyaura Biaryl Synthesis
| Parameter | Condition | Purpose/Observation | Citation |
| Palladium Source | Pd(OAc)₂ | Common, stable, and effective precatalyst. | fu-berlin.de |
| Ligand | S-Phos | High-efficiency ligand for challenging couplings. | beilstein-journals.org |
| Base | K₃PO₄ | Strong, non-nucleophilic base often used for Suzuki reactions. | nih.gov |
| Solvent | Toluene/H₂O | Biphasic system common for Suzuki couplings. | researchgate.net |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. | fu-berlin.de |
| Reactant Ratio | ~1.1-1.5 eq. Boronic Acid | Slight excess of the boron reagent can drive the reaction to completion. | acs.org |
This table presents a generalized set of optimized conditions based on typical Suzuki-Miyaura reactions for similar biaryl structures.
Exploration of Sustainable and Green Synthetic Protocols
The development of environmentally benign synthetic routes for valuable chemical compounds is a cornerstone of modern green chemistry. In the context of this compound and its derivatives, research has increasingly focused on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. These efforts align with the core principles of green chemistry, such as atom economy, use of safer solvents and auxiliaries, and energy efficiency. researchgate.net
Sustainable approaches to the synthesis of this compound often leverage advancements in catalysis and reaction conditions. These include the use of microwave irradiation to accelerate reaction times and reduce energy input, the exploration of solvent-free reaction conditions, and the development of more environmentally friendly catalyst systems.
One of the most prominent methods for synthesizing 4-arylbenzoic acids, including this compound, is the Suzuki-Miyaura cross-coupling reaction. Green modifications to this reaction are a significant area of investigation. For instance, microwave-assisted Suzuki reactions have been shown to dramatically reduce reaction times from hours to minutes, leading to increased yields and fewer side reactions. nih.govmdpi.com The use of aqueous media, often in combination with ethanol, further enhances the green credentials of this method by replacing volatile and hazardous organic solvents. nih.gov
Solvent-free synthesis is another key strategy in green chemistry. cem.com For the synthesis of related dihydropyridine (B1217469) structures, solvent-free conditions have proven highly effective, with the only use of solvents being for the minimal recrystallization of the final product. rsc.org Similar principles can be applied to the synthesis of this compound, particularly in solid-phase reactions or when using reagents adsorbed onto mineral oxides. cem.com
The development of novel catalysts is also central to greener synthetic protocols. This includes the use of highly efficient palladium catalysts that can be used in very low loadings, minimizing metal contamination in the final product. mdpi.com Furthermore, research into biocatalysis presents a promising frontier for the sustainable synthesis of complex molecules, offering high selectivity under mild reaction conditions. core.ac.uknih.gov While specific biocatalytic routes for this compound are still an emerging area, the principles of enzymatic catalysis are being applied to the synthesis of various pharmaceutical intermediates. mdpi.com
The following table summarizes various green and sustainable approaches that have been explored for the synthesis of biaryl compounds, which are structurally related to this compound, highlighting the move towards more eco-friendly chemical manufacturing.
Table 1: Comparison of Green Synthetic Protocols for Biaryl Compounds
| Method | Catalyst | Solvent System | Key Green Advantages | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Microwave-Assisted Suzuki Coupling | Pyridine-Pyrazole/Pd(II) complex | Water/Ethanol | Reduced reaction time, use of aqueous media | 2 min | Good to excellent | nih.gov |
| Microwave-Assisted Suzuki Coupling | Pd(OAc)₂ | Water with TBAB | Reduced reaction time, aqueous media | 15 min | 73-82 | mdpi.com |
| Microwave-Assisted Suzuki Coupling | Pd/C | Dimethylformamide (DMF) | Use of a recyclable heterogeneous catalyst | 30-90 min | 41-92 | scielo.org.mx |
| Solvent-Free Synthesis (related compounds) | None specified | Solvent-free | Elimination of volatile organic solvents | Not specified | High | rsc.org |
These examples underscore the significant strides being made in the development of sustainable synthetic methods. The application of microwave technology, aqueous solvent systems, and solvent-free conditions provides a clear pathway to greener production processes for this compound and its derivatives, minimizing environmental impact while maintaining high efficiency. mdpi.comcem.com
Elucidation of Molecular and Supramolecular Structure
Spectroscopic Characterization Techniques
Spectroscopic methods are crucial for determining the structural features of 4-Naphthalen-2-yl-benzoic acid, providing insights into its electronic and vibrational properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of naphthalen-2-yl benzoic acid, these techniques provide detailed information about the chemical environment of each proton and carbon atom. acgpubs.orgsciepub.com In related structures, the aromatic protons of the naphthalene (B1677914) and benzene (B151609) rings typically appear in the downfield region of the ¹H NMR spectrum, while the carboxylic acid proton, if present, would be significantly downfield. acgpubs.orgbeilstein-journals.org The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, with the carbonyl carbon of the carboxylic acid group appearing at a characteristic downfield shift. researchgate.netfigshare.com Two-dimensional NMR techniques, such as COSY and HMBC, are instrumental in establishing the connectivity between different parts of the molecule. sciepub.com
| Technique | Observed Features | Interpretation |
| ¹H NMR | Aromatic protons in downfield region. acgpubs.org | Indicates the presence of benzene and naphthalene ring systems. |
| ¹³C NMR | Downfield signal for carbonyl carbon. researchgate.net | Confirms the presence of the carboxylic acid functional group. |
| 2D NMR | Correlation signals between protons and carbons. sciepub.com | Establishes the connectivity of the molecular framework. |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and aromatic moieties. researchgate.net
Key expected vibrational frequencies for this compound include:
A broad O-H stretching vibration for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. docbrown.info
A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually appearing between 1700 and 1680 cm⁻¹. docbrown.info
C-H stretching vibrations for the aromatic rings. docbrown.info
C-O stretching and O-H bending vibrations associated with the carboxylic acid group. docbrown.info
In a study of benzoic acid, a characteristic broad O-H stretch was observed, indicative of hydrogen bonding. docbrown.info Another study on a modified UiO-66 with benzoic acid identified peaks at 1590, 1174, 1072, 934, and 721 cm⁻¹ associated with the benzoate. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | docbrown.info |
| C=O Stretch (Carboxylic Acid) | 1700-1680 | docbrown.info |
| Aromatic C-C Stretch (Benzoate) | 1590 | nih.gov |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | docbrown.info |
| β(C–H) (Benzoate) | 1072, 934 | nih.gov |
| O-H Wag (Carboxylic Acid) | 960-900 | docbrown.info |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For aromatic compounds like this compound, these transitions are typically π → π* and n → π* transitions. libretexts.orgscirp.org
The extended conjugation provided by the naphthalene and benzene rings is expected to result in absorption at longer wavelengths. libretexts.org In a study of benzoic acid in aqueous solutions, the neutral form exhibited two main absorption bands, the B-band and the C-band, at approximately 230 nm and 274 nm, respectively. rsc.org The electronic spectra of molecules in the gas phase can be complex, showing vibrational and rotational fine structure, but in solution, these features often merge into broad bands. ufg.br
| Transition Type | Typical Wavelength Range | Description |
| π → π | < 400 nm | Excitation of an electron from a π bonding orbital to a π antibonding orbital. libretexts.orgscirp.org |
| n → π | < 400 nm | Excitation of a non-bonding electron to a π antibonding orbital. libretexts.orgscirp.org |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound (C₁₇H₁₂O₂), the expected molecular weight is approximately 248.28 g/mol . molport.comoakwoodchemical.com High-resolution mass spectrometry would provide a more precise mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For a related compound, the electron impact mass spectrum showed a molecular ion peak corresponding to its calculated atomic mass, along with a series of fragment peaks. uobaghdad.edu.iq
Single Crystal X-ray Diffraction (SCXRD) Analysis
Precise Determination of Molecular Geometry and Bond Parameters
While a specific SCXRD study for this compound was not found, analysis of similar structures provides insight into its likely solid-state conformation. For instance, the crystal structure of benzoic acid reveals that the molecules form centrosymmetric dimers through hydrogen bonding between their carboxyl groups. iaea.org In another related structure, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system is nearly planar. researchgate.net The dihedral angle between the naphthalene and benzene rings in a similar molecule was found to be 4.04 (6)°. scienceopen.com
| Interaction Type | Description | Significance |
| Inversion Dimers | Pairs of molecules related by a center of inversion. | A common motif in carboxylic acids, facilitating strong hydrogen bonding. iucr.org |
| Herringbone Motif | A packing arrangement where aromatic rings are tilted with respect to each other. | Minimizes steric hindrance and optimizes van der Waals interactions. iucr.org |
| Layered Structures | Molecules pack into distinct layers within the crystal lattice. | Arises from strong directional interactions within a plane. iucr.org |
| 3D Supramolecular Network | An extended three-dimensional structure held together by non-covalent interactions. | Results from the combination of various intermolecular forces, leading to a stable crystal lattice. sci-hub.ru |
| Hydrogen Bond Type | Donor | Acceptor | Resulting Motif |
| O-H...O | Carboxylic Acid | Carboxylic Acid | Centrosymmetric Dimer iucr.org |
| N-H...O | Amide/Sulfonamide | Carboxylic Acid/Sulfonamide Oxygen | Chains or Sheets iucr.org |
| C-H...O | Aromatic/Aliphatic C-H | Oxygen | Stabilization of packing rsc.orgresearchgate.net |
| O-H...N | Hydroxyl/Carboxylic Acid | Nitrogen | Chains or Helices researchgate.net |
Investigation of π-π Stacking and C-H...π Interactions
The aromatic nature of the naphthalene and benzene rings in this compound facilitates significant π-π stacking and C-H...π interactions. These interactions are crucial for the stabilization of the crystal packing, often working in concert with hydrogen bonds. rsc.org π-π stacking involves the attractive, noncovalent interactions between aromatic rings. The geometry of this stacking can vary, from face-to-face to offset arrangements, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. rsc.orgiucr.org
| Interaction | Typical Distance (Å) | Description |
| π-π Stacking | 3.4 - 3.8 | Attraction between the electron clouds of aromatic rings. rsc.orgiucr.org |
| C-H...π | ~2.5 - 3.2 | A weak hydrogen bond between a C-H group and a π-system. iucr.orgrsc.org |
Polymorphism and Solvate Formation Studies
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. The potential for polymorphism in this compound and its analogs is significant due to the molecule's conformational flexibility and the variety of intermolecular interactions it can form. uky.eduresearchgate.net Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. core.ac.uk
The investigation into related systems, such as 2-(naphthalen-n-ylamino)-benzoic acids, has revealed the existence of multiple polymorphic forms. uky.edu The formation of these different forms is influenced by factors like substituent size and isomerization. uky.edu
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. dntb.gov.ua This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and extent of different intermolecular contacts.
Crystal Engineering Principles Applied to this compound
Crystal engineering is the rational design of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net For this compound, the principles of crystal engineering can be applied to control its supramolecular assembly.
Control of Supramolecular Assembly and Architecture
The control over the assembly of molecules in the solid state, a field known as crystal engineering, is pivotal for tailoring the macroscopic properties of materials. For aromatic carboxylic acids like this compound, the supramolecular architecture is dictated by a hierarchy of non-covalent interactions. While specific crystallographic data for this compound is not extensively detailed in the cited literature, the principles governing its assembly can be robustly inferred from studies on analogous compounds. The control of its supramolecular structure is primarily achieved through the strategic manipulation of hydrogen bonds, π-π interactions, and weaker contacts, often guided by the introduction of functional groups or co-formers. mdpi.comrsc.orgrsc.org
The carboxylic acid group is the most powerful functional group for directing the assembly in these systems. It is a strong hydrogen bond donor and acceptor, leading to the formation of highly predictable and stable patterns known as supramolecular synthons. rsc.orgresearchgate.netnih.gov The most common motif is the centrosymmetric carboxylic acid dimer, which forms a cyclic R²₂(8) graph set motif through a pair of O-H···O hydrogen bonds. iucr.org This dimer is a robust structural unit that often forms the primary backbone of the extended architecture.
Beyond the primary acid-acid dimer, weaker interactions play a crucial role in organizing these dimers into two- and three-dimensional structures. These include:
C-H···O Interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen atoms of the carboxylic acid dimers, linking the primary motifs into more complex networks. rsc.org
π-π Stacking: The extensive aromatic systems of the naphthalene and benzene rings are prone to π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are critical in defining the packing arrangement, such as the common herringbone motif observed in related naphthalene-containing structures. iucr.org
C-H···π Interactions: The aromatic rings can also act as hydrogen bond acceptors for C-H donors, further stabilizing the crystal lattice. iucr.org
The deliberate modification of the molecular structure or the crystallization environment provides a powerful means to control the resulting architecture. Key strategies include:
Isomerism and Substituents: The position of substituents on the aromatic rings can dramatically alter the crystal packing and lead to polymorphism—the existence of multiple crystal forms. Even subtle changes, like the position of a nitrogen atom in a pyridine (B92270) ring or a chloro group on a benzene ring, can disrupt or create different hydrogen bonding networks, leading to entirely new supramolecular assemblies. mdpi.comsciforum.net
Co-crystallization: Introducing a second molecule, or a "co-former," is a highly effective strategy to modify or create new supramolecular synthons. royalsocietypublishing.org For instance, co-crystallization of a carboxylic acid with a pyridine-containing molecule can disrupt the acid-acid homosynthon in favor of a more stable acid-pyridine heterosynthon. rsc.orgresearchgate.netnih.gov The choice of co-former, based on its hydrogen bonding capabilities and steric profile, allows for the rational design of novel crystalline complexes. rsc.org
Solvent and pH Control: The conditions of crystallization, such as the solvent used or the pH of the solution, can influence which polymorph or solvate is formed. acs.org The incorporation of solvent molecules into the crystal lattice can create new hydrogen bonding patterns, while pH can control the deprotonation state of the carboxylic acid, leading to the formation of salts with entirely different structures and properties. acs.org
These principles of crystal engineering allow for a predictable level of control over the solid-state assembly of molecules like this compound, enabling the design of materials with specific structural and functional properties.
Interactive Data Tables
Table 1: Common Supramolecular Synthons in Aromatic Carboxylic Acids and Their Derivatives
| Synthon Type | Interacting Groups | Typical Graph Set | Description |
| Homosynthon | Carboxylic Acid – Carboxylic Acid | R²₂(8) | A robust cyclic dimer formed between two carboxylic acid groups via O-H···O hydrogen bonds. rsc.orgiucr.org |
| Heterosynthon | Carboxylic Acid – Pyridine | D | A common interaction where the acidic proton is transferred to the pyridine nitrogen, forming an O-H···N or N⁺-H···O⁻ bond. rsc.orgnih.gov |
| Weak Interaction | C-H – π System | - | A stabilizing interaction where an aromatic C-H bond points towards the face of another aromatic ring. iucr.org |
| Weak Interaction | C-H – Carbonyl Oxygen | - | A weak hydrogen bond that links primary synthons into larger assemblies. rsc.org |
Table 2: Influence of Control Strategies on Supramolecular Architecture
| Control Strategy | Mechanism | Outcome |
| Isomerism | Alters the steric and electronic profile of the molecule. | Can lead to different packing efficiencies and polymorphism. sciforum.net |
| Co-crystallization | Introduces competing hydrogen bond donors/acceptors. | Formation of heterosynthons and novel crystal structures. rsc.orgroyalsocietypublishing.org |
| pH Adjustment | Controls the protonation state of the carboxylic acid. | Can lead to the formation of salts instead of co-crystals or neutral forms. acs.org |
| Solvent Choice | Solvent molecules can be incorporated into the lattice. | Formation of solvates with unique crystal packing. acs.org |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine a wide range of molecular properties for 4-Naphthalen-2-yl-benzoic acid, from its three-dimensional shape to its electronic and vibrational characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.
A key aspect of its structure is the dihedral angle between the naphthalene (B1677914) ring system and the phenyl ring of the benzoic acid moiety. Conformational analysis, often performed using a combination of molecular mechanics and DFT, explores the energy landscape of the molecule as this and other rotatable bonds are systematically changed. This analysis identifies the lowest-energy conformer (the most stable structure) and other low-energy conformers that may be present in equilibrium. While specific optimized parameters for this compound are not detailed in the provided search results, the general approach involves using DFT methods like B3LYP with a suitable basis set to achieve these calculations.
Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for assessing molecular stability and reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. The energy gap is also a key factor in determining the electronic absorption properties of the molecule. For various benzoic acid derivatives, DFT calculations are routinely used to compute these energy values.
Table 1: Frontier Molecular Orbital Data (Illustrative) This table illustrates typical data obtained from DFT calculations for aromatic acids. Specific values for this compound are not available in the provided search results.
| Parameter | Symbol | Typical Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | - | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays the electrostatic potential on a constant electron density surface, using a color scale to indicate different potential values.
Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For a molecule like this compound, an MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group, identifying them as sites for hydrogen bonding and interaction with electrophiles.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating the complex wave function into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). This method examines interactions between filled (donor) and vacant (acceptor) orbitals.
Vibrational Spectra Prediction and Correlation with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.
By calculating the potential energy distribution (PED), each vibrational mode can be assigned to the specific motions of atoms or functional groups within the molecule. Theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to a very good agreement between predicted and experimental data. For this compound, this analysis would help assign the characteristic vibrational modes, such as the O-H stretch and C=O stretch of the carboxylic acid group, and the various C-H and C=C stretching modes of the naphthalene and phenyl rings.
Quantum Chemical Descriptors and Reactivity Prediction
From the fundamental energies calculated by DFT, particularly the HOMO and LUMO energies, a variety of quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These descriptors provide quantitative measures of different aspects of chemical reactivity.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ²/(2η)).
These descriptors are instrumental in rationalizing and predicting the behavior of molecules in chemical reactions and are widely used in fields like medicinal chemistry and materials science.
Table 2: Global Reactivity Descriptors (Formulae) This table outlines the common quantum chemical descriptors and the formulae used to calculate them from HOMO and LUMO energies.
| Descriptor | Formula |
|---|---|
| Ionization Potential | I ≈ -EHOMO |
| Electron Affinity | A ≈ -ELUMO |
| Electronegativity | χ = (I + A) / 2 |
| Chemical Hardness | η = (I - A) / 2 |
| Electrophilicity Index | ω = χ² / (2η) |
Electronegativity and Chemical Hardness/Softness
Electronegativity (χ) and chemical hardness (η) are fundamental concepts in chemistry that help in understanding the reactivity of a molecule. Absolute electronegativity, as defined within the framework of DFT, is the negative of the chemical potential (μ), while absolute hardness is a measure of the resistance to a change in its electron distribution. scispace.com Operationally, these can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com
The formulas for these properties are:
Electronegativity (χ): χ ≈ (I + A) / 2, where I is the ionization potential and A is the electron affinity. Using Koopmans' theorem, this can be approximated as χ ≈ -(EHOMO + ELUMO) / 2.
Chemical Hardness (η): η ≈ (I - A) / 2. This can be approximated as η ≈ (ELUMO - EHOMO) / 2. scispace.com
Chemical Softness (S or σ): This is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. dergipark.org.trscispace.com
A high HOMO energy value corresponds to a better electron-donating ability, while a low LUMO energy indicates a greater electron-accepting ability. dergipark.org.tr A small energy gap (ΔE = ELUMO - EHOMO) is associated with high reactivity and low chemical hardness, meaning the molecule is "soft". dergipark.org.tr Conversely, a large energy gap signifies high stability and high hardness, characterizing the molecule as "hard". scispace.com
| Parameter | Symbol | Formula (Koopmans' Approx.) | Significance |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or molecule to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron configuration. |
| Chemical Softness | S or σ | 1 / η | The inverse of hardness; indicates higher polarizability and reactivity. |
This table defines key theoretical parameters used to describe chemical reactivity.
Electron Transfer Properties (e.g., ΔN, ω)
Further insights into reactivity can be gained from parameters that describe electron transfer capabilities. The electrophilicity index (ω) and the fraction of electrons transferred (ΔN) are crucial in this regard.
Electrophilicity Index (ω): This parameter measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. dergipark.org.tr It is defined as ω = μ² / 2η = χ² / 2η. A higher electrophilicity index indicates a greater capacity of the molecule to act as an electron acceptor.
Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from one molecule (e.g., an inhibitor) to another (e.g., a metal surface). dergipark.org.tr It is calculated using the formula ΔN = (χ₂ - χ₁) / 2(η₁ + η₂), where χ and η represent the electronegativity and chemical hardness of the respective species. researchgate.net
These quantum chemical descriptors are often calculated to predict how a molecule will interact with other substances, for instance, in the context of corrosion inhibition or reaction mechanisms. scispace.comdergipark.org.tr
| Parameter | Symbol | Formula | Significance |
| Electrophilicity Index | ω | χ² / (2η) | Represents the capacity of a species to accept electrons; a measure of its electrophilic character. |
| Fraction of Electrons Transferred | ΔN | (χ₂ - χ₁) / 2(η₁ + η₂) | Predicts the number of electrons a molecule is likely to donate or accept in an interaction. |
This table outlines key parameters related to electron transfer in chemical interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for investigating the electronic excited states of molecules. researchgate.netuci.edu It is an extension of ground-state DFT and provides a computationally efficient way to calculate properties such as electronic transition energies, oscillator strengths, and absorption and emission spectra. rsc.org The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the atomic basis set. researchgate.net
For a molecule like this compound, with its extended π-conjugated system, TD-DFT is an ideal tool to:
Predict UV-Visible Absorption Spectra: By calculating the vertical excitation energies and corresponding oscillator strengths, one can simulate the absorption spectrum, identifying the wavelengths of maximum absorption (λmax).
Characterize Electronic Transitions: TD-DFT allows for the analysis of the nature of electronic transitions, such as n → π* or π → π, by examining the molecular orbitals involved. researchgate.net For this compound, intense π → π transitions originating from the naphthalene and phenyl rings are expected.
Investigate Fluorescence: By optimizing the geometry of the first excited state (S₁), TD-DFT can be used to predict emission energies and thus the fluorescence spectrum of the molecule. rsc.orgrsc.org
While specific TD-DFT studies on this compound are not prominent in the searched literature, the methodology is standard for chromophores of this type. researchgate.net Such a study would provide fundamental insights into its photophysical behavior.
Molecular Dynamics Simulations and Theoretical Modeling of Interactions
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. wustl.edu This computational method involves solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions over time. rub.de
For this compound, MD simulations could be employed to:
Study Interactions with Biological Macromolecules: If the compound is being investigated as a potential ligand for a protein, MD simulations can be used to assess the stability of the ligand-protein complex, analyze specific interactions (like hydrogen bonds or π-stacking), and calculate binding free energies. samipubco.comnih.gov
Analyze Solvation Effects: MD can model the explicit interaction of the molecule with solvent molecules, providing a detailed picture of the solvation shell and its influence on the compound's conformation.
Model Self-Assembly: The simulations can predict whether molecules of this compound tend to aggregate in solution through π-π stacking of the naphthalene rings or other non-covalent interactions.
MD simulations bridge the gap between static quantum chemical calculations and the dynamic reality of chemical systems, providing a more complete understanding of molecular behavior in a complex environment. wustl.edu
Functional Applications in Materials Science
Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers
4-Naphthalen-2-yl-benzoic acid is frequently employed as an organic linker in the construction of Metal-Organic Frameworks (MOFs), also known as porous coordination polymers. myskinrecipes.comnih.gov These crystalline materials, built from metal ions or clusters connected by organic ligands, offer a versatile platform for a wide array of applications due to their high surface areas and tunable structures. nih.govrsc.org The integration of this compound and its derivatives into MOF structures is driven by the rigidity and aromaticity of the naphthalene (B1677914) moiety, which contributes to the formation of stable and porous frameworks. researchgate.net
The synthesis of MOFs incorporating this compound typically involves solvothermal or hydrothermal methods. researchgate.net In these processes, the organic ligand and a metal salt are dissolved in a solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel. frontiersin.org This method facilitates the self-assembly of the metal nodes and organic linkers into a crystalline, three-dimensional structure. nih.gov
The design of these MOFs can be further refined through "coordination modulation," where competing ligands, such as other benzoic acids, are added to the synthesis mixture. frontiersin.orgnih.gov This technique can influence the crystallization process, leading to enhanced crystallinity, control over particle size, and even the isolation of new, otherwise inaccessible, structural topologies. frontiersin.orgnih.gov MOFs based on aromatic carboxylic acids, like this compound, are noted for their ability to form stable secondary building units (SBUs) and exhibit exceptional thermal stability. nih.gov
The use of naphthalene-based dicarboxylate linkers, structurally related to this compound, has been shown to generate a remarkable diversity of MOF structures, particularly with lanthanide and rare-earth metals. frontiersin.orgnih.govrsc.org The less predictable coordination geometries of these metals, compared to transition metals, lead to a wide variety of coordination numbers and geometries, resulting in frameworks with distinct topologies. frontiersin.orgnih.gov For instance, studies on lanthanide-naphthalenedicarboxylate systems have revealed the formation of three-dimensional materials with three different topologies from slightly varied synthetic conditions, showcasing the structural versatility endowed by the naphthalene-based linker. rsc.org This inherent variability allows for the targeted synthesis of frameworks with specific pore sizes and shapes, which is crucial for applications in gas storage and separation.
MOFs constructed with ligands like this compound serve as highly effective platforms for catalysis. myskinrecipes.com Their high surface area and well-defined active sites, which can be the metal nodes, the organic linkers, or encapsulated guest species, make them versatile heterogeneous catalysts. nih.govstandard.ac.ir The metal centers can act as Lewis acids, while the organic moiety can be functionalized to introduce specific catalytic functions. standard.ac.ir Naphthalene-based MOFs have been explored as catalysts in various organic reactions, including oxidation reactions, condensations, and coupling reactions. researchgate.netstandard.ac.ir The porous nature of these materials allows for size and shape selectivity, where only reactants of a certain dimension can access the active sites within the framework. rsc.org
The incorporation of aromatic linkers such as this compound into MOFs can impart significant luminescence properties to the resulting materials. myskinrecipes.comosti.gov The fluorescence often originates from the organic linker itself, and immobilizing these chromophores within a rigid framework can enhance quantum efficiencies and lifetimes by reducing non-radiative decay pathways. osti.govescholarship.org
When combined with lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺), the organic linker can act as an "antenna," absorbing light and efficiently transferring the energy to the metal ion (a process known as ligand-to-metal charge transfer or LMCT), which then emits its characteristic sharp and intense luminescence. rsc.orgresearchgate.net For example, a Eu(III)-based MOF using a 2,6-naphthalenedicarboxylate linker exhibits a distinct red-orange luminescence at 613 nm. rsc.org The luminescent properties of these MOFs are highly sensitive to their environment, making them promising candidates for chemical sensing applications. rsc.org
Table 1: Luminescence Characteristics of a Lanthanide MOF
This table is based on data for a structurally related naphthalenedicarboxylate MOF.
| Metal Ion | Linker | Excitation Wavelength (nm) | Emission Peak (nm) | Quantum Efficiency (%) |
|---|
Data sourced from a study on a Eu(III)-based material. rsc.org
A primary application for MOFs featuring this compound is in gas storage and separation. myskinrecipes.comrsc.org The inherent porosity and high surface area of these materials allow them to adsorb significant quantities of gases like hydrogen (H₂), methane (B114726) (CH₄), and carbon dioxide (CO₂). rsc.org The chemical environment of the pores can be tailored by functionalizing the organic linker to enhance selectivity for specific gases. rsc.org
Table 2: Gas Adsorption Data for Functionalized Naphthalene-Based MOFs at 1 bar
This table presents data for a series of functionalized MOF-205 structures containing naphthalene dicarboxylate linkers, demonstrating the impact of functional groups on gas uptake.
| MOF Derivative | BET Surface Area (m²/g) | H₂ Adsorption at 77 K (wt%) | CO₂ Uptake at 298 K (cm³/g) |
|---|---|---|---|
| MOF-205 (unfunctionalized) | 4460 | ~1.6 | ~45 |
| MOF-205-NO₂ | 3980 | ~1.7 | ~55 |
| MOF-205-NH₂ | 4330 | ~1.8 | ~60 |
Data adapted from research on functionalized MOF-205. rsc.org
Optoelectronic Materials Development
The extended aromatic structure of this compound makes it a suitable component for the development of organic semiconductor materials. myskinrecipes.com Its rigid, planar nature can facilitate π-π stacking, which is essential for efficient charge transport in organic electronic devices. This property is leveraged to enhance electron transport in materials used for thin-film transistors. myskinrecipes.com
Furthermore, the compound serves as a key ligand in the creation of luminescent complexes designed for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). myskinrecipes.com By coordinating with metal centers, it can form part of an emissive layer in an OLED device, where its electronic properties influence the color and efficiency of the emitted light. The ability to be incorporated into larger, well-defined structures like MOFs also opens possibilities for creating novel hybrid optoelectronic materials with tunable properties. myskinrecipes.comescholarship.org
Investigation of Photophysical Properties (Absorption, Emission, Quantum Yield)
The photophysical properties of aromatic compounds like this compound are dictated by their electronic structure. The naphthalene component serves as a robust chromophore and fluorophore. The introduction of substituents can significantly modify the absorption and emission characteristics of the naphthalene core. mdpi.com For instance, studies on silyl-substituted naphthalene derivatives show that such substitutions can cause bathochromic shifts (shifts to longer wavelengths) in absorption maxima and notable increases in fluorescence intensities. mdpi.com
The solvent environment can also play a crucial role in the photophysical behavior of such molecules. In a series of 4-N-substituted benzothiadiazoles, fluorescence quantum yields were observed to be high in aprotic solvents but were partially quenched in protic solvents like methanol (B129727) and water. nih.gov This solvatochromism is a key feature for sensor applications.
Table 1: Photophysical Properties of Selected Naphthalene Derivatives This table presents data for related naphthalene compounds to illustrate typical photophysical properties.
| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Solvent |
|---|---|---|---|---|
| Naphthalene | 275 | 321 | 0.23 | Cyclohexane |
| 1-(Trimethylsilyl)naphthalene | 282 | 324 | 0.30 | Degassed Hexane |
| 1,4-Bis(trimethylsilyl)naphthalene | 300 | 332 | 0.33 | Degassed Hexane |
| 1,4-Bis(trimethylsilylethynyl)naphthalene | 335 | 359 | 0.85 | Degassed Hexane |
Nonlinear Optical (NLO) Properties and Their Structure-Property Relationships
Organic molecules with extensive π-conjugated systems, particularly those with donor-acceptor groups, are known to exhibit significant nonlinear optical (NLO) properties. These materials can alter the properties of light, which is crucial for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is quantified by its hyperpolarizability (β).
The structure-property relationship in organic NLO materials is a key area of research. researchgate.net For a molecule like this compound, the naphthalene group can act as a π-electron system, while the benzoic acid group has electron-withdrawing characteristics. This intramolecular charge transfer character is favorable for a high second-order NLO response. Theoretical studies, often employing Density Functional Theory (DFT), are used to compute parameters like polarizability and molecular first hyperpolarizability to predict NLO activity. researchgate.net Tuning the degree of bond-length alternation in the π-conjugated bridge between donor and acceptor groups is a recognized strategy for designing organic materials with large hyperpolarizabilities. researchgate.net
Potential in Organic Semiconductors and Display Applications
The extended aromatic structure of this compound makes it a candidate for use in organic semiconductor materials. myskinrecipes.com Its rigid, planar structure facilitates π-π stacking in the solid state, which is essential for efficient charge transport in thin-film transistors. myskinrecipes.comresearchgate.net The delocalized π-electron system allows for the movement of charge carriers (electrons or holes) across the material.
Naphthalene-based materials have been explored for use in organic light-emitting diodes (OLEDs), often as part of a larger molecular structure serving as a host for emissive dopants. dntb.gov.ua Furthermore, this compound can serve as a ligand in luminescent complexes, which are integral to the development of advanced optoelectronic devices. myskinrecipes.com
Corrosion Inhibition Studies
Organic compounds containing heteroatoms and π-electron systems are often effective corrosion inhibitors for metals in acidic environments. They function by adsorbing onto the metal surface and creating a protective barrier against the corrosive medium. The naphthalene and carboxylic acid moieties in this compound suggest its potential as a corrosion inhibitor.
Studies on analogous compounds provide insight into the expected behavior. For example, a Schiff base derivative, naphthalene-1-yl-thiophene-2-ylmethylene-amine, has been shown to be an effective inhibitor for magnesium alloys in HCl, with efficiency increasing with concentration. Similarly, 4-(naphthalen-1-yl) thiazol-2-amine demonstrates an inhibition efficiency of around 90% for copper in HCl. iau.ir
Table 2: Corrosion Inhibition Efficiency of Naphthalene Derivatives on Metals in Acidic Media This table includes data from related naphthalene compounds to illustrate typical inhibition performance.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
|---|---|---|---|---|
| Naphthalene-1-yl-thiophene-2-ylmethylene-amine | AZ31 Mg Alloy | 0.05 M HCl | 10.0 mM | 65.16 |
| 4-(naphthalen-1-yl) thiazol-2-amine | Copper | 1 M HCl | 0.5 mM | ~90 |
| Sodium naphthalene disulphonic acid | Mild Steel | 0.5 M H2SO4 | Optimal Conc. | >90 |
Adsorption Mechanisms on Metal Surfaces (e.g., Fe (111))
The effectiveness of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. This adsorption can occur through physical (electrostatic) interactions (physisorption) or chemical bond formation (chemisorption). The mechanism is often elucidated by fitting experimental data to various adsorption isotherms, such as Langmuir, Freundlich, or Flory-Huggins. icrc.ac.ir
For a molecule like this compound, adsorption can be facilitated by several features:
π-Electron System: The delocalized π-electrons of the naphthalene ring can interact with the vacant d-orbitals of iron atoms.
Heteroatoms: The oxygen atoms of the carboxylic acid group possess lone pairs of electrons that can coordinate with metal atoms on the surface.
Carboxylate Anion: In solution, the benzoic acid group can deprotonate to form a carboxylate anion, which can then electrostatically interact with a positively charged metal surface.
Studies on benzoic acid have shown that its adsorption on various surfaces can be described by the Langmuir isotherm, which assumes monolayer coverage. nih.gov The adsorption process for many organic inhibitors is found to obey this model. iau.irsaudijournals.com
Correlation between Quantum Chemical Parameters and Inhibition Efficiency
Quantum chemical calculations, typically using DFT, are a powerful tool for understanding the relationship between a molecule's electronic structure and its corrosion inhibition efficiency. icrc.ac.irsciencetechindonesia.com Several key parameters are calculated to predict performance:
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. mdpi.com
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests the molecule can more readily accept electrons from the metal surface, forming feedback bonds.
Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap implies higher reactivity of the molecule, which often correlates with better inhibition performance.
Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface. sciencetechindonesia.com
Theoretical studies consistently show a strong correlation between these calculated parameters and experimentally determined inhibition efficiencies, providing a rational basis for designing new and more effective corrosion inhibitors. taylorfrancis.comnih.gov
Molecular Sensor Development
Fluorescent molecular sensors are designed to detect specific analytes, such as metal ions, through a change in their fluorescence properties. This compound is a promising candidate for developing such sensors, as it has been investigated as a precursor for fluorescent dyes and sensors that target metal ions. myskinrecipes.com
The basic design of such a sensor involves a fluorophore (the naphthalene unit) linked to a receptor site (the benzoic acid group). Upon binding of an analyte (e.g., a metal ion) to the receptor, the electronic properties of the fluorophore are altered, leading to a detectable change in the fluorescence signal, such as quenching (turning "off") or enhancement (turning "on"). researchgate.net Research into biosensors for benzoic acid derivatives has also highlighted the utility of the benzoic acid moiety as a recognition element. frontiersin.orgnih.gov The combination of the highly fluorescent naphthalene core with the ion-binding capability of the carboxylic acid group makes this compound a versatile platform for the rational design of new molecular sensors.
Chemosensory Applications based on Molecular Recognition
The principle of molecular recognition in chemosensors involves a receptor molecule designed to selectively bind to a specific target analyte, resulting in a measurable signal. This compound serves as a precursor for fluorescent dyes and sensors specifically engineered for targeting metal ions. myskinrecipes.com The core structure is advantageous because the naphthalene group acts as a fluorophore, while the benzoic acid and other potential modification sites can be tailored to create specific binding pockets for target ions. This selective interaction is the foundation of its chemosensory capability.
Naphthalene-based sensors have demonstrated high selectivity for various metal ions. For instance, related naphthalene derivatives have been developed into chemosensors that exhibit sensitive and selective recognition of aluminum ions (Al³⁺) over other competing metal ions. mahendrapublications.com This selectivity arises from the precise coordination between the functional groups of the sensor molecule and the target metal ion. In the context of solid-state materials, the related compound naphthalene-2,6-dicarboxylate has been used as a linker in metal-organic frameworks (MOFs) that can act as fluorescent sensors for metal cations. frontiersin.org The predictable and rigid geometry of the naphthalene core helps in forming well-defined cavities within the material that selectively bind specific analytes.
Table 1: Examples of Analytes Detected by Naphthalene-Based Chemosensors
| Sensor Type | Target Analyte(s) | Principle of Recognition |
|---|---|---|
| Naphthalene Derivative Probe | Aluminum (Al³⁺) | Selective coordination leading to a change in fluorescence. mahendrapublications.com |
| Naphthalene-based MOF | Metal Cations | Selective binding within the framework's pores. frontiersin.org |
Fluorescence-Based Sensing Mechanisms
The utility of this compound and its derivatives in sensing is primarily due to their fluorescent properties. The naphthalene unit serves as a fluorophore, a group that emits light after absorbing it at a specific wavelength. The sensing mechanism is often based on modulating this fluorescence through interactions with an analyte. Two common mechanisms are Photo-induced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). researchgate.netfigshare.com
In a typical PET sensor, the molecule has a receptor (binding site) and a fluorophore. In the "OFF" state, an electron transfer occurs from the receptor to the fluorophore upon excitation, which quenches the fluorescence. When the target ion binds to the receptor, this electron transfer is inhibited, "turning ON" the fluorescence. mahendrapublications.comresearchgate.net This results in an observable "off-on" signaling mechanism. mahendrapublications.com
The ICT mechanism involves a change in the electronic distribution within the molecule upon excitation. The presence of both an electron-donating and an electron-withdrawing group can lead to a charge-separated excited state, which influences the emission wavelength and intensity. researchgate.net The binding of an analyte can disrupt this charge transfer process, leading to a detectable change in the fluorescence signal, such as a shift in the emission wavelength or a change in intensity (an "ON-OFF" response). researchgate.netfigshare.com
Table 2: Key Fluorescence-Based Sensing Mechanisms
| Mechanism | Description | Typical Outcome |
|---|---|---|
| Photo-induced Electron Transfer (PET) | An electron is transferred from a receptor to the excited fluorophore, quenching fluorescence. Binding of an analyte to the receptor blocks this transfer. | "Off-On" Response: Fluorescence is quenched in the free sensor and appears upon analyte binding. mahendrapublications.comresearchgate.net |
| Intramolecular Charge Transfer (ICT) | Upon excitation, charge is transferred from an electron-donor part to an electron-acceptor part of the molecule. Analyte binding alters the efficiency of this process. | "On-Off" Response: Fluorescence is active in the free sensor and is quenched or shifted upon analyte binding. researchgate.net |
Applications as Chemical Intermediates for Advanced Materials
This compound is a versatile chemical intermediate, serving as a fundamental building block for a variety of advanced materials. Its rigid, aromatic structure and reactive carboxylic acid group allow it to be incorporated into larger, functional systems. myskinrecipes.com
A primary application is in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. The defined length and rigidity of this compound make it an excellent candidate for such a linker. MOFs built with this or similar naphthalenic linkers can feature porous structures, making them suitable for applications in gas storage and catalysis. myskinrecipes.comresearchgate.net The specific geometry of the linker dictates the pore size and topology of the resulting framework. frontiersin.org
In the field of electronics, it is used in the creation of organic semiconductor materials . The extended π-conjugated system of the naphthalene and benzene (B151609) rings facilitates electron transport, a crucial property for semiconductor performance in devices like thin-film transistors. myskinrecipes.com
The compound also finds use in the formulation of liquid crystals . Its rigid, rod-like shape is conducive to forming the ordered, yet fluid, phases characteristic of liquid crystals. Its incorporation into liquid crystal formulations can enhance thermal stability and improve mesophase behavior. myskinrecipes.com Research on related compounds like 6-hydroxy-2-naphthoic acid has demonstrated their role in synthesizing high-performance liquid crystal polymers (LCPs). researchgate.net
Furthermore, the 4-(naphthalen-2-yl)benzoic acid scaffold serves as an intermediate in the synthesis of more complex molecules with specialized functions. For example, derivatives have been designed and synthesized to act as potent antimicrobial agents, demonstrating its utility as a foundational structure in medicinal chemistry. nih.gov
Table 3: Applications of this compound as a Chemical Intermediate
| Application Area | Role of the Compound | Resulting Material/Product | Key Property |
|---|---|---|---|
| Materials Chemistry | Organic Linker/Strut | Metal-Organic Frameworks (MOFs) | Porosity, Catalytic Activity myskinrecipes.comfrontiersin.org |
| Organic Electronics | Core Component | Organic Semiconductors | Enhanced Electron Transport myskinrecipes.com |
| Display Technology | Mesogenic Unit | Liquid Crystal Formulations | Thermal Stability, Ordered Phases myskinrecipes.com |
| Medicinal Chemistry | Structural Scaffold | Complex Bioactive Molecules | Antimicrobial Activity nih.gov |
Future Research Directions and Concluding Remarks
Exploration of Novel Synthetic Routes and Derivatization for Enhanced Functionality
The future of 4-Naphthalen-2-yl-benzoic acid research is deeply rooted in the development of innovative synthetic methodologies and the creation of novel derivatives. While classical synthetic approaches have been effective, exploring more efficient, scalable, and environmentally benign routes is a key objective. Methodologies such as C-H activation, flow chemistry, and solid-phase synthesis could offer significant advantages over traditional batch processes. mdpi.com
Derivatization of the this compound core is a promising avenue for tuning its physicochemical and biological properties. nih.gov The introduction of various functional groups onto either the naphthalene (B1677914) or the phenyl ring can lead to compounds with enhanced capabilities. For instance, incorporating heterocyclic moieties has been shown to yield pharmacologically active compounds. nih.gov Research into creating a library of derivatives will be crucial for systematic structure-activity relationship (SAR) studies. nih.gov These studies can help in identifying compounds with optimized properties for specific applications, ranging from medicinal chemistry to materials science. nih.govnih.gov
Table 1: Potential Derivatization Strategies and Their Functional Goals
| Strategy | Target Moiety | Potential Functional Groups | Desired Outcome/Application |
|---|---|---|---|
| Heterocycle Incorporation | Naphthalene or Phenyl Ring | Thiazole (B1198619), Pyrazole, Triazole | Enhanced pharmacological activity (e.g., LTD(4)-antagonists, antimicrobial agents) nih.govnih.gov |
| Functional Group Addition | Benzoic Acid Moiety | Esters, Amides, Phosphonates | Improved solubility, bioavailability, or material-linking capabilities mdpi.com |
| Halogenation | Naphthalene or Phenyl Ring | Fluoro, Chloro, Bromo | Modified electronic properties, enhanced binding affinity in biological targets |
Advanced Crystal Engineering for Tailored Material Properties
Crystal engineering offers a powerful tool for controlling the solid-state architecture of this compound and its derivatives, thereby tailoring their macroscopic properties. By understanding and manipulating non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, researchers can direct the assembly of molecules into specific crystalline forms (polymorphs) with desired characteristics. nih.govresearchgate.net
Future research will focus on designing cocrystals, salts, and polymorphs to optimize properties like solubility, stability, and mechanical behavior. researchgate.net X-ray diffraction studies will be fundamental in elucidating the crystal packing and intermolecular interactions that govern the material's structure. mdpi.com For example, the formation of inversion dimers through O-H···O hydrogen bonds is a common motif in benzoic acid derivatives that influences their crystal packing. nih.gov By systematically studying the crystal structures of a series of derivatives, it will be possible to establish clear structure-property relationships, enabling the rational design of materials for applications in optics, electronics, and pharmaceuticals. mdpi.com
High-Throughput Screening and Computational Design of New Materials
To accelerate the discovery of new materials based on the this compound scaffold, high-throughput screening (HTS) and computational design methodologies are indispensable. nih.govresearchgate.net These approaches allow for the rapid evaluation of large virtual libraries of compounds, identifying candidates with promising properties before their actual synthesis, thus saving significant time and resources. nih.gov
Computational tools, such as molecular docking and molecular dynamics simulations, can predict the binding affinity of derivatives to biological targets or model the electronic properties of new materials. nih.govresearchgate.net For example, virtual screening of a chemical library against specific enzymes can identify potential inhibitors for therapeutic applications. nih.gov This synergy between computational prediction and experimental validation will be a cornerstone of future research, enabling a more targeted and efficient design of novel functional molecules derived from this compound.
Development of Multifunctional Materials Leveraging the this compound Scaffold
The rigid, aromatic structure of this compound makes it an excellent building block for the creation of multifunctional materials. myskinrecipes.com Its inherent properties can be combined with other functionalities to produce materials with synergistic or entirely new characteristics.
Future research directions include its use as a core component in:
Organic Semiconductors: The extended π-conjugated system is ideal for charge transport, making it a candidate for thin-film transistors and other organic electronic devices. myskinrecipes.com
Luminescent Materials: The naphthalene moiety is a well-known fluorophore. Derivatives can be designed as fluorescent dyes and sensors, or as ligands in luminescent metal complexes for optoelectronic applications like organic light-emitting diodes (OLEDs). myskinrecipes.com
Liquid Crystals: The rod-like shape of the molecule is conducive to forming liquid crystalline phases. By modifying the structure, its thermal stability and mesophase behavior can be fine-tuned. myskinrecipes.com
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs for applications in gas storage, separation, and catalysis. myskinrecipes.com
The design of molecules that combine, for instance, luminescence and semiconducting properties within a single material is a particularly exciting prospect. researchgate.net
Integration into Hybrid Material Systems and Composites
The integration of this compound and its derivatives into hybrid and composite materials represents a significant frontier for creating advanced functional systems. researchgate.net By combining this organic component with inorganic materials, polymers, or other molecular scaffolds, it is possible to create materials with enhanced or novel properties that are not achievable with the individual components alone. semanticscholar.org
A key area of exploration is the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and other porous organic-inorganic hybrid materials. myskinrecipes.comsemanticscholar.orgrsc.org These materials can exhibit high surface areas and tunable pore sizes, making them suitable for a variety of applications. Furthermore, incorporating these molecules into polymer composites could lead to materials with improved mechanical strength, thermal stability, or specific optical and electronic properties. researchgate.net The study of layered hybrid materials, where organic molecules are intercalated between inorganic layers, also presents opportunities for developing new materials with unique photophysical properties. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-[2-[7-(4-cyclobutylthiazole-2-ylmethoxyl)naphthalen- 2-ylmetho-xy]et hyl]benzoic acid |
| 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid |
| naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate |
| 4-fluoro benzoic acid |
Q & A
Q. Advanced
- Single-crystal X-ray diffraction with SHELX refinement to map electron density distribution and identify hydrogen-bonding networks .
- Time-resolved fluorescence spectroscopy to study excited-state dynamics in photochemical applications.
- Cyclic voltammetry to determine redox potentials, particularly for quinoidal tautomers .
How should researchers design experiments to investigate the biological activity of this compound complexes?
Q. Basic
- In vitro assays (e.g., antimicrobial testing via agar diffusion) using Gram-positive/negative bacterial strains.
- Dose-response studies to establish IC₅₀ values, with controls for ligand and metal salt toxicity.
- Molecular docking to predict interactions with target proteins (e.g., DNA gyrase) .
What are the best practices for troubleshooting low yields in the synthesis of this compound?
Q. Advanced
- Optimize diazotization temperature (<5°C) to prevent premature decomposition of the diazonium salt.
- Use scavenging agents (e.g., urea) to quench excess nitrous acid.
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) to identify intermediate phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
